molecular formula C12H21NO3 B1374969 cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1005397-64-7

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1374969
CAS No.: 1005397-64-7
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-DTORHVGOSA-N
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Biochemical Analysis

Biochemical Properties

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with different biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses. These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, further affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the appropriate dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is essential for understanding its effects on cellular function and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of Di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester serves as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. Notably, derivatives of this compound have shown potential as inhibitors in enzyme-catalyzed reactions, making it relevant in the design of therapeutic agents .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it a valuable building block in synthetic organic chemistry. Researchers have successfully employed it to synthesize other piperidine derivatives with enhanced biological activity .

Material Science

This compound has been explored for its potential applications in polymer chemistry. Its reactivity can be harnessed to create new polymeric materials that exhibit desirable mechanical and thermal properties. This opens avenues for its use in the development of advanced materials for coatings, adhesives, and composites .

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the use of this compound as a key intermediate in synthesizing biologically active piperidine derivatives. The research highlighted the efficiency of using this compound in multi-step synthesis pathways, leading to compounds with promising pharmacological profiles.

Case Study 2: Polymer Development

In another investigation, researchers utilized this compound to develop new copolymers with enhanced thermal stability. The study reported on the characterization of these materials and their potential applications in high-performance coatings.

Comparison with Similar Compounds

Uniqueness: cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration and the presence of both dimethyl and tert-butyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Biological Activity

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1005397-64-7) is a synthetic compound belonging to the piperidine family, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.30 g/mol
  • Synonyms : cis-1-Boc-2,6-dimethylpiperidin-4-one, tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate

Research indicates that piperidine derivatives exhibit various biological activities, including anticancer effects, enzyme inhibition, and neuroprotective properties. The specific mechanisms attributed to this compound include:

  • Inhibition of Histone Deacetylases (HDACs) : Certain analogs of piperidine compounds have shown selective inhibition of HDAC enzymes, which play a crucial role in gene regulation and cancer progression. For instance, studies on related compounds reveal IC50_{50} values ranging from 14 to 67 nM against HDAC1–3 and 10–11 .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In specific studies, related piperidine derivatives have demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor models compared to standard chemotherapeutics .
  • Neuroprotective Effects : Some piperidine derivatives exhibit dual cholinesterase inhibition and antioxidant properties, making them potential candidates for Alzheimer's disease treatment . The presence of specific functional groups significantly influences their bioactivity.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

StudyFocusFindings
HDAC InhibitionIdentified selective HDAC inhibitors with varying potencies based on structural modifications.
Anticancer ActivityDemonstrated improved cytotoxicity in cancer cell lines using piperidine derivatives.
PROTAC OptimizationExplored amide-to-ester substitutions to enhance bioactivity and permeability in drug design.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with a more saturated structure exhibited better interaction with protein binding sites, leading to increased apoptosis rates compared to conventional drugs like bleomycin .
  • Alzheimer's Disease Treatment : Research focusing on piperidine analogs revealed that certain compounds displayed significant antiaggregatory effects on amyloid beta proteins while also inhibiting cholinesterase activity. These findings suggest a multi-targeted approach could be effective in treating Alzheimer's disease .

Properties

IUPAC Name

tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

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